methyl 2-{4-[4-(7-carbamoyl-1H-benzimidazol-2-yl)benzene-1-carbonyl]piperazin-1-yl}pyrimidine-5-carboxylate
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Overview
Description
UKTT15 is a chemical compound known for its role as an allosteric inhibitor of poly (ADP-ribose) polymerase 1 (PARP1).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of UKTT15 involves multiple steps, starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to yield the final product. The detailed synthetic route includes:
Formation of Intermediate Compounds: Initial steps involve the preparation of key intermediates through reactions such as nitration, reduction, and cyclization.
Final Assembly: The intermediates are then subjected to conditions that facilitate the formation of the final UKTT15 structure. .
Industrial Production Methods: Industrial production of UKTT15 follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: UKTT15 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of UKTT15 .
Scientific Research Applications
UKTT15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of PARP1 inhibition and its effects on DNA repair processes.
Biology: Employed in research to understand the role of PARP1 in cellular processes and its implications in diseases.
Medicine: Investigated for its potential in cancer therapy, particularly in enhancing the efficacy of existing treatments by inhibiting PARP1.
Industry: Utilized in the development of new therapeutic agents and in the study of drug interactions and mechanisms
Mechanism of Action
UKTT15 exerts its effects by binding to the allosteric site of PARP1, thereby inhibiting its activity. This inhibition prevents PARP1 from repairing DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. The molecular targets involved include the catalytic domain of PARP1 and the pathways associated with DNA damage response .
Comparison with Similar Compounds
UKTT15 is unique compared to other PARP1 inhibitors due to its allosteric mode of action. Similar compounds include:
Veliparib: A type III PARP1 inhibitor that lacks contacts with the helical domain.
Olaparib: Another PARP1 inhibitor with a different mechanism of action.
Rucaparib: Similar to olaparib but with distinct pharmacokinetic properties.
UKTT15 stands out due to its ability to trap PARP1 at DNA breaks, making it more potent against certain cancer cells .
Properties
Molecular Formula |
C25H23N7O4 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
methyl 2-[4-[4-(4-carbamoyl-1H-benzimidazol-2-yl)benzoyl]piperazin-1-yl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C25H23N7O4/c1-36-24(35)17-13-27-25(28-14-17)32-11-9-31(10-12-32)23(34)16-7-5-15(6-8-16)22-29-19-4-2-3-18(21(26)33)20(19)30-22/h2-8,13-14H,9-12H2,1H3,(H2,26,33)(H,29,30) |
InChI Key |
ASPUHGRKEUIGTD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=NC5=C(C=CC=C5N4)C(=O)N |
Origin of Product |
United States |
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